molecular formula C11H9NO3 B12353952 methyl 4-oxo-4aH-quinoline-7-carboxylate

methyl 4-oxo-4aH-quinoline-7-carboxylate

Cat. No.: B12353952
M. Wt: 203.19 g/mol
InChI Key: NQUROSMHQYBCBN-UHFFFAOYSA-N
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Description

Methyl 4-oxo-4aH-quinoline-7-carboxylate is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. The quinoline-4-one core is recognized for its diverse biological activities and is a key structural motif in several classes of bioactive molecules . Research into related quinoline carboxylic acid derivatives has demonstrated impressively appreciable anti-inflammatory affinities in models such as lipopolysaccharide-induced inflammation in RAW264.7 mouse macrophages, outperforming classical anti-inflammatory drugs in some studies without associated cytotoxicity in inflamed macrophages . Furthermore, the quinoline nucleus is a privileged structure in anticancer research. Quinoline-based compounds have shown promising differential antiproliferative propensities against a range of cancer cell lines, including colorectal, pancreatic, prostate, and mammary carcinomas . The potential mechanism of action for such compounds may involve chelation with divalent metals, leveraging the co-planarity and proximity of the carboxylate and nitrogen atoms within the quinoline structure . This mechanism is one of several explored for quinolines, which also include growth inhibition by cell cycle arrest, apoptosis induction, inhibition of angiogenesis, and disruption of cell migration . As a synthetic intermediate, this compound provides a versatile platform for further structural exploration and activity-guided optimization to enhance these repurposed pharmacologies .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 4-oxo-4aH-quinoline-7-carboxylate

InChI

InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-8-9(6-7)12-5-4-10(8)13/h2-6,8H,1H3

InChI Key

NQUROSMHQYBCBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NC=CC(=O)C2C=C1

Origin of Product

United States

Preparation Methods

Dimethyl 2-(Bis(methylthio)methylene)malonate Route

This method, adapted from structural analogs (e.g., methyl 4-hydroxy-7-methoxy-2-(methylthio)quinoline-3-carboxylate), involves:

  • Reagents : Dimethyl 2-(bis(methylthio)methylene)malonate, aniline derivatives, o-dichlorobenzene.
  • Conditions : Heating at 190°C for 56 hours.
  • Mechanism : The malonate undergoes cyclization with aniline to form the quinoline ring, with substituents positioned based on starting material regiochemistry.

Table 1: Cyclization Parameters

Parameter Value/Description Reference
Solvent o-Dichlorobenzene
Temperature 190°C
Reaction Time 56 hours
Yield Range 25–53% (varies with substituents)

Esterification of Carboxylic Acid Precursors

If the parent acid (4-oxo-4aH-quinoline-7-carboxylic acid) is available, esterification with methanol is a straightforward step.

Thionyl Chloride-Mediated Esterification

This method, validated in analogous syntheses (e.g., 7-bromoquinoline-4-carboxylic acid methyl ester), proceeds as:

  • Reagents : Thionyl chloride (SOCl₂), methanol.
  • Conditions : Reflux for 24 hours with periodic SOCl₂ supplementation.
  • Mechanism : Activates the carboxylic acid to form the acyl chloride, followed by methanolysis to the methyl ester.

Table 2: Esterification Efficiency

Parameter Value/Description Reference
Catalyst None (acid chloride formation)
Solvent Methanol
Temperature Reflux (~65°C)
Yield 80.5% (for analogous bromoquinoline)

Microwave-Assisted Synthesis

Modern methods leverage microwave irradiation to enhance reaction efficiency.

InCl₃-Catalyzed Cyclization

Reported for related quinoline derivatives, this approach involves:

  • Reagents : N-Arylbenzaldimines, 2-methoxy acrylates, InCl₃ catalyst.
  • Conditions : Acetonitrile, 120°C under microwave irradiation.
  • Advantages : Reduced reaction time (minutes vs. hours) and improved yields.

Table 3: Microwave Parameters

Parameter Value/Description Reference
Catalyst Indium(III) chloride (InCl₃)
Solvent Acetonitrile
Temperature 120°C (microwave)
Reaction Time 30 minutes

Challenges and Optimizations

  • Regioselectivity : Ensuring the carboxylate group occupies position 7 requires tailored starting materials.
  • Side Reactions : Over-oxidation or polyaddition during cyclization necessitate strict temperature control.
  • Yield Enhancement : Microwave methods and catalysts (e.g., InCl₃) improve efficiency.

Structural Confirmation

Key spectroscopic data for methyl 4-oxo-4aH-quinoline-7-carboxylate include:

  • ¹H NMR : Peaks for the methyl ester (δ ~3.9 ppm) and quinoline protons (δ 7–9 ppm).
  • IR : Strong carbonyl absorption (C=O) at ~1700 cm⁻¹.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-oxo-4aH-quinoline-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be converted to its corresponding carbamates through a scalable and efficient methodology .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include triflic acid, PPh3, and various catalysts such as Zn(OTf)2 . Reaction conditions often involve ambient temperature and the use of green solvents.

Major Products Formed: The major products formed from these reactions include substituted quinolines and quinoline carboxamides, which have significant therapeutic potential .

Mechanism of Action

The mechanism of action of methyl 4-oxo-4aH-quinoline-7-carboxylate involves its interaction with various molecular targets and pathways. For example, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell death . It also exhibits anti-inflammatory properties by modulating the activity of cannabinoid receptors .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of methyl 4-oxo-4aH-quinoline-7-carboxylate are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of this compound and Analogues
Compound Name Substituents Ester Group Key Features Biological Activity/Applications Reference
This compound 7-COOCH₃, 4-O Methyl (C7) Core structure for quinolone derivatives Intermediate for antibiotics N/A
Ethyl 4-oxo-4H-quinolizine-3-carboxylate 3-COOCH₂CH₃, 4-O Ethyl (C3) Quinolizine ring (fused bicyclic system) Model for heterocyclic synthesis
Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (14a) 7-OCH₃, 3-COOCH₂CH₃, 4-O Ethyl (C3) Methoxy enhances lipophilicity; Gould-Jacobs cyclization synthesis Antimalarial lead compound
Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate 7-OCH₃, 6-COOCH₃, 4-O Methyl (C6) Ester position affects electronic distribution Under investigation
Ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate 7-Cl, 6-F, 1-CH₃, 3-COOCH₂CH₃, 4-O Ethyl (C3) Halogens improve bacterial target binding; tricyclic intermediate Antibacterial (prulifloxacin precursor)
Methyl 7-chloro-1,4-dihydro-8-methyl-4-oxo-2-quinolinecarboxylate 7-Cl, 8-CH₃, 2-COOCH₃, 4-O Methyl (C2) Steric effects from C8 methyl; chloro enhances stability Potential kinase inhibitor

Physicochemical Properties

  • Lipophilicity : Methoxy groups (logP ~1.5) increase hydrophobicity compared to chloro (logP ~2.8) or fluoro (logP ~1.9) substituents .
  • Melting Points : Halogenated derivatives (e.g., 7-Cl) exhibit higher melting points (~200°C) due to stronger intermolecular forces .

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